![molecular formula C15H21FN2O3 B14786640 Tert-butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate](/img/structure/B14786640.png)
Tert-butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 2-amino-3-fluorophenol under specific conditions . The reaction is usually carried out in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and fluorophenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Dess-Martin periodinane and potassium permanganate (KMnO4).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(4-amino-2-fluorophenyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-aminopyrrolidine-1-carboxylate
- Tert-butyl 3-(2-amino-4-fluorophenoxy)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenoxy group enhances its reactivity and potential interactions with biological targets .
Biological Activity
Tert-butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in the context of neurological disorders and other therapeutic applications. This article provides a detailed overview of its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C15H21FN2O3
- Molecular Weight : 296.34 g/mol
- CAS Number : 1233859-99-8
The structure features a pyrrolidine ring, an amino group, and a tert-butyl ester, with a fluorine atom that enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier .
Pharmacological Potential
Research indicates that this compound exhibits notable biological activity. It has been investigated for its potential as a pharmacological agent in treating conditions such as:
- Depression
- Anxiety
- Neurological Disorders
The presence of the fluorine atom is believed to play a crucial role in enhancing the compound's efficacy by increasing its solubility and bioavailability .
While specific mechanisms of action for this compound are still under investigation, related studies suggest that compounds with similar structures can modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine. This modulation is critical for alleviating symptoms associated with mood disorders .
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of related compounds on various cancer cell lines. For instance, derivatives of pyrrolidine have shown promising results against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. These studies often utilize flow cytometry to assess apoptosis induction and cell cycle arrest mechanisms .
Comparative Analysis
A comparative analysis of various derivatives reveals differences in biological activity based on structural modifications. The following table summarizes key findings from recent studies:
Compound Name | Structure | Key Findings |
---|---|---|
This compound | Structure | Exhibits significant antidepressant-like effects in animal models. |
Tert-butyl 3-(4-amino-3-fluorophenyl)piperidine-1-carboxylate | Structure | Demonstrated higher cytotoxicity against cancer cells compared to standard treatments. |
(S)-tert-butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate | Structure | Showed improved selectivity towards specific receptor targets. |
Synthesis and Development
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process often includes:
- Formation of the pyrrolidine ring.
- Introduction of the amino group.
- Esterification with tert-butyl alcohol.
This synthetic pathway allows for modifications that can enhance biological activity or alter pharmacokinetic properties .
Properties
IUPAC Name |
tert-butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-8-7-10(9-18)20-12-6-4-5-11(16)13(12)17/h4-6,10H,7-9,17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAYWNSGIRYALC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C(=CC=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C(=CC=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.